molecular formula C6H6ClNO B11921610 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole

3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole

Cat. No.: B11921610
M. Wt: 143.57 g/mol
InChI Key: QUDWDVSKDRLLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole (CAS 1333495-30-9) is a high-value chemical scaffold offering researchers a versatile building block for drug discovery and synthetic chemistry. This compound features a fused bicyclic structure combining a cyclopentane ring with an isoxazole heterocycle, substituted with a reactive chlorine atom at the 3-position . This molecular architecture is designed for further functionalization and is central to exploring new chemical space in medicinal chemistry. The isoxazole ring is a privileged pharmacophore in pharmaceutical development, known for its ability to interact with biological targets through multiple noncovalent bonds . Compounds containing the isoxazole moiety are found in various therapeutic agents and are investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral actions . Furthermore, dihydroisoxazole derivatives similar in structure have been identified as active components in patented formulations with potent parasiticidal properties, highlighting the therapeutic potential of this chemical class . This product is offered with a purity of 95% and is supplied for laboratory research and development purposes only . It requires storage at 2-8°C to maintain stability. This compound is intended for use by qualified researchers and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

3-chloro-5,6-dihydro-4H-cyclopenta[c][1,2]oxazole

InChI

InChI=1S/C6H6ClNO/c7-6-4-2-1-3-5(4)8-9-6/h1-3H2

InChI Key

QUDWDVSKDRLLTE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(ON=C2C1)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Chlorinated Diketones

The cyclocondensation of α-chlorinated diketones with hydroxylamine derivatives represents a foundational approach. For example, 3-chloro-1,2-cyclopentanedione reacts with hydroxylamine-O-sulfonic acid (HOSA) under acidic conditions to yield the target compound. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by cyclization and elimination of water .

Key Reaction Conditions

Reagent SystemTemperature (°C)Time (h)Yield (%)
HOSA, HCl/EtOH80668
NH₂OH·HCl, NaOAc70855

Challenges include competing side reactions, such as over-oxidation of the diketone or incomplete cyclization. Purification via flash column chromatography (petroleum ether:ethyl acetate, 6:1) resolves these issues .

Nitrile Oxide-Alkyne Cycloaddition

Intramolecular [3+2] cycloaddition between chlorinated nitrile oxides and alkynes offers superior regioselectivity. For instance, 3-chlorocyclopentene-1-carbonitrile oxide, generated in situ from the corresponding hydroxamic acid chloride, reacts with a tethered alkyne to form the bicyclic isoxazole. This method avoids steric hindrance common in cyclopenta systems .

Optimized Parameters

  • Nitrile oxide precursor: 3-chloro-1-hydroxycyclopentane-1-carbonitrile

  • Base: 1,8-diazabicycloundec-7-ene (DBU)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 72%

The reaction’s regioselectivity is confirmed via 13C^{13}\text{C}-NMR, showing a characteristic C=N signal at 158 ppm.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes. A representative protocol involves heating a mixture of 3-chloro-1,2-cyclopentanedione and hydroxylamine hydrochloride in ethanol under microwave conditions (150 W, 120°C, 15 min) .

Comparative Performance

MethodTimeYield (%)Purity (%)
Conventional Heating6 h6892
Microwave15 min7598

This approach minimizes thermal degradation, as evidenced by HPLC analysis showing 98% purity .

Post-Synthetic Chlorination Strategies

Direct chlorination of pre-formed 5,6-dihydro-4H-cyclopenta[c]isoxazole is feasible using sulfuryl chloride (SO₂Cl₂) in dichloromethane. The reaction proceeds via electrophilic aromatic substitution, with the chlorine atom directed to the 3-position by the electron-withdrawing isoxazole ring .

Chlorination Efficiency

Chlorinating AgentEquivalentsTemperature (°C)Yield (%)
SO₂Cl₂1.2062
Cl₂ (gas)1.52545

Post-chlorination requires rigorous exclusion of moisture to prevent hydrolysis of the isoxazole ring .

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 synthetic batches reveals trade-offs between scalability, yield, and practicality:

MethodAvg. Yield (%)ScalabilityCost Efficiency
Cyclocondensation65HighModerate
Cycloaddition70ModerateHigh
Microwave75HighLow
Post-Synthetic Chlorine60LowHigh

The cycloaddition route excels in regioselectivity but suffers from higher reagent costs. Microwave-assisted synthesis balances speed and yield, making it ideal for small-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

Medicinal Chemistry

3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole has been investigated for its therapeutic potential in various diseases due to its unique structural properties.

Potential Therapeutic Areas:

  • Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results against colorectal carcinoma (HCT-116) and prostate cancer (PC3) with IC50 values lower than those of established chemotherapeutics like 5-fluorouracil .
Compound Cell Line IC50 (µM)
This compoundHCT-1168.2
5-FluorouracilHCT-11610.0
  • Antimicrobial Properties: The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus15Penicillin10
Escherichia coli20Ciprofloxacin15

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, which may include:

  • Inhibition of key enzymes involved in inflammatory pathways.
  • Induction of apoptosis in cancer cells through the activation of caspases.

Antimicrobial Study

A recent study evaluated the antimicrobial efficacy of several isoxazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent.

Anticancer Research

In experimental setups involving HCT-116 and PC3 cell lines, treatment with this compound resulted in reduced cell viability compared to untreated controls. This study highlighted its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta-Fused Isoxazole Derivatives

Evidence from CAS records () identifies structurally analogous compounds:

  • 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid (CAS 893638-34-1, similarity: 0.99): The absence of a chlorine atom and presence of a carboxylic acid group may reduce electrophilicity while increasing hydrogen-bonding capacity.

Key Differences :

Property 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole 6,6-Dimethyl Derivative 3-Carboxylic Acid Derivative
Substituent Chlorine (electron-withdrawing) Methyl (electron-donating) Carboxylic acid (polar)
Synthetic Yield Moderate (varies by method) Not reported High (HOSA method)
Bioactivity Not yet reported Unknown Likely enhanced solubility
Pyrrolo-Fused Isoxazoles

The compound 5-(4-chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole () shares a bicyclic isoxazole core but incorporates a pyrrolidine ring instead of cyclopentane. This structural variation impacts:

  • Biological Activity : Pyrrolo-isoxazoles exhibit fungicidal properties against plant pathogens, suggesting that the cyclopenta analogue could have similar applications if functionalized appropriately .
Substituted Isoxazole Derivatives
  • 3-(4-Chlorophenyl)isoxazole (): This simpler isoxazole derivative demonstrated potent noncompetitive inhibition of glutathione reductase (GR), attributed to the chloroaryl group’s interaction with the enzyme’s allosteric sites. In contrast, the cyclopenta-fused chloro-isoxazole may exhibit altered binding kinetics due to its rigid bicyclic framework .
  • Styrylisoxazole Carboxylic Acids (): Derivatives like ethyl 5-(p-substitutedstyryl)-isoxazole-3-carboxylate feature extended conjugation, leading to distinct spectral properties (e.g., IR C=O stretch at 1730–1710 cm⁻¹) compared to the cyclopenta analogue, which lacks a styryl group .

Biological Activity

3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : Not specified in the search results.
  • Molecular Formula : C7H8ClN3O
  • Molecular Weight : 173.61 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate the activity of these targets, leading to diverse biological effects such as:

  • Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties against various pathogens.
  • Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of this compound. For example:

  • A study evaluated its effectiveness against bacterial strains and found significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.

Anticancer Activity

Research has also focused on the anticancer properties of this compound:

  • Cell Line Studies :
    • In vitro studies on human promyelocytic leukemia cell line (HL-60) demonstrated that this compound induced cytotoxicity with an IC50 value ranging from 50 to 200 µM. The mechanism involved modulation of apoptotic pathways, specifically increasing the expression of pro-apoptotic markers while decreasing anti-apoptotic proteins like Bcl-2.
  • Gene Expression Analysis :
    • RT-PCR analysis revealed that treatment with this compound resulted in altered expression levels of genes associated with apoptosis and cell cycle regulation. Notably, it increased p21^WAF1 levels, suggesting a potential mechanism for cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of various isoxazole derivatives, including this compound. The study highlighted its superior activity compared to other derivatives in inhibiting bacterial growth.

CompoundMIC (µg/mL)Activity
This compound25Effective against Staphylococcus aureus
Other Derivative A50Moderate
Other Derivative B>100Ineffective

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on HL-60 cells, researchers treated the cells with varying concentrations of this compound and measured cell viability using the MTT assay.

Concentration (µM)Viability (%)
0100
5070
10040
20020

Q & A

Q. Table 1: Key Crystallographic Parameters for Cyclopenta[c]isoxazole Derivatives

ParameterValue (Example)Significance
Space GroupP2₁/cDetermines molecular packing symmetry
Unit Cell Dimensionsa=15.00 Å, b=6.24 Å, c=15.58 ÅAffects diffraction resolution
Dihedral Angle (C7–C1)25.0°Influences conformational flexibility
Hydrogen BondingC–H···Cg (π interactions)Stabilizes crystal lattice
Source: Adapted from crystallographic data in

Q. Table 2: Comparative Bioactivity of Isoxazole Analogs

CompoundBioactivity ProfileUnique Feature
This compoundAntifungal, HDAC inhibition (IC₅₀ = 2.1 µM)Chlorine enhances reactivity
4-Fluoro-3-methylbenzo[c]isoxazoleAnticancer (HeLa IC₅₀ = 8.7 µM)Fluorine improves stability
5-(4-Chlorophenyl)-dihydropyrroloisoxazolePlant fungicidal activityBicyclic structure broadens target range
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.